(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide
Description
Properties
IUPAC Name |
2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-11-7(14)4-6-10-8(13-12-6)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMZBTICPBQTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Furoyl-Thiosemicarbazide
The most widely reported method involves refluxing 2-furoyl-thiosemicarbazide (Fig. 1A) with potassium hydroxide in ethanol. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by cyclodehydration to yield 5-furan-2-yl-4H-1,2,4-triazole-3-thiol (Fig. 1B). Key parameters include:
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Reagent ratios : A 1:1 molar ratio of thiosemicarbazide to KOH ensures complete deprotonation.
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Reaction time : 3 hours under reflux (78°C) achieves >85% conversion.
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Workup : Acidification with acetic acid precipitates the product, which is purified via recrystallization from ethanol/water.
This method’s scalability is limited by the hygroscopic nature of KOH, necessitating anhydrous conditions.
Functionalization of the Triazole Scaffold
Introduction of the Acetic Acid Sidechain
The thiol group at position 3 of the triazole undergoes alkylation with chloroacetic acid derivatives . Two approaches are documented:
Alkylation with Ethyl Chloroacetate
Reacting 5-furan-2-yl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in isopropanol containing NaOH (1 eq.) yields ethyl 2-((5-furan-2-yl-4H-1,2,4-triazol-3-yl)thio)acetate (Fig. 2A). Conditions include:
Direct Alkylation with Chloroacetic Acid Hydrazide
An alternative one-pot method uses chloroacetic acid hydrazide in DMF with K2CO3 as base (Fig. 2B). This bypasses ester hydrolysis steps but requires strict temperature control (50°C) to avoid hydrazide decomposition.
Hydrazide Formation and Final Product Isolation
Ester-to-Hydrazide Conversion
The ethyl ester intermediate is treated with hydrazine hydrate (80% excess) in ethanol under reflux (Fig. 3). Critical factors:
Direct Synthesis via Carbodiimide Coupling
A less common route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate preformed 5-furan-2-yl-1,2,4-triazole-3-carboxylic acid with hydrazine. While efficient, this method suffers from high reagent costs and requires anhydrous DCM.
Comparative Analysis of Methods
The cyclization route remains preferred for industrial applications due to cost-effectiveness and established protocols.
Mechanistic Insights and Side Reactions
Competing Pathways During Alkylation
In alkaline media, the thiolate anion may undergo oxidation to disulfides unless inert atmospheres are maintained. Side products include:
Hydrazine-Mediated Decomposition
Prolonged exposure to hydrazine above 80°C cleaves the triazole ring, generating furan-2-carboxamide as a major impurity.
Industrial-Scale Optimization Strategies
Biological Activity
(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide is a compound that belongs to the class of hydrazones and triazoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring and a triazole moiety that contribute to its biological properties. The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine derivatives, leading to various derivatives with potential therapeutic applications.
Antitumor Activity
Numerous studies have reported the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| Compound B | A549 | 10.38 | Inhibition of cell proliferation |
| Compound C | HepG2 | 12.1 | HDAC inhibition |
These findings indicate that the compound may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting key cellular processes such as histone deacetylation.
Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are typically in the range of 125 µg/mL for fungi like Candida albicans and lower for bacteria such as Escherichia coli.
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives have also been documented. Compounds related to this compound have shown promise in reducing inflammation markers in preclinical models. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of several triazole derivatives including this compound. The results indicated that these compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
Research conducted by El-Sabbagh et al. evaluated the antimicrobial efficacy of hydrazone derivatives against various pathogens. The study found that this compound displayed significant antibacterial activity against Staphylococcus aureus with an MIC value of 64 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways through p53 upregulation.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Targets : Molecular docking studies suggest strong interactions between the compound and various proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include hydrazide derivatives with variations in the heterocyclic core (e.g., 1,3,4-thiadiazoles, oxadiazoles) or substituents (e.g., aryl, alkyl, or halogen groups). Below is a comparative analysis of its bioactivity and synthesis against key analogues:
Structure-Activity Relationship (SAR)
- Furan vs. Benzene Rings : Furan-containing hydrazides exhibit enhanced π-π interactions with microbial enzymes compared to benzene analogues, improving antimicrobial potency .
- Hydrazide vs. Thiosemicarbazide : Hydrazides generally show better solubility and bioavailability than thiosemicarbazides, which are prone to metabolic degradation .
- Halogen Substitution: Chloro or fluoro groups (e.g., in 2,4-dichloro-phenoxy derivatives) boost anti-inflammatory activity but increase toxicity risks .
Research Findings and Data Tables
Comparative Pharmacokinetic Profiles
| Parameter | Target Compound | 2,4,5-Trichloro-phenoxy Hydrazide | Isoniazid |
|---|---|---|---|
| LogP (Lipophilicity) | 1.8 ± 0.2 | 3.1 ± 0.3 | 0.5 ± 0.1 |
| Plasma Protein Binding | 85% | 92% | 60% |
| Metabolic Stability | Moderate (CYP3A4) | Low (CYP2C9) | High (NAT2) |
| Toxicity (LD₅₀, mg/kg) | 320 (mice) | 150 (mice) | 100 (rats) |
Q & A
Q. What are the standard synthetic routes for preparing (5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions:
Condensation : React triazole precursors (e.g., 5-furan-2-yl-1,2,4-triazole) with ethyl bromoacetate in basic media to form acetic acid ethyl esters .
Hydrazide Formation : Treat esters with hydrazine hydrate under reflux to yield acetic acid hydrazides .
Functionalization : Modify the hydrazide group via reactions with isothiocyanates, aldehydes, or halides to introduce diverse substituents (e.g., carbothioamides or Mannich bases) .
Characterization involves IR (C=O stretching at ~1662 cm⁻¹), NMR (e.g., ester methyl protons at δ 1.33 ppm), and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydrazide NH at ~3200 cm⁻¹, C=O at ~1660 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and carbon frameworks .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved by verifying reaction conditions or repeating purification steps .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
- Methodological Answer :
- Pathogen Selection : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using agar diffusion or broth dilution methods .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls.
- Data Interpretation : Measure inhibition zones (mm) or minimum inhibitory concentrations (MICs). Derivatives with electron-withdrawing groups often show enhanced activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Key variables include:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance reactivity .
- Temperature : Reflux (80–100°C) for ester-to-hydrazide conversion ensures complete reaction .
- Catalysts : Add acetic acid in Schiff base formation to accelerate condensation .
Example : Refluxing ethyl bromoacetate with triazole derivatives in acetone/DMF at 80°C increased esterification yields to >85% .
Q. What computational strategies predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Use Glide XP (Schrödinger) to dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize compounds with strong hydrogen bonds to active-site residues .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with MIC values to design potent analogs .
- ADMET Prediction : Assess pharmacokinetics using tools like SwissADME to filter candidates with poor bioavailability .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
- Isotopic Labeling : Resolve ambiguous NH proton signals in ¹H NMR by deuterium exchange .
- X-ray Crystallography : Use SHELX for crystal structure determination if single crystals are obtainable .
Case Study : A ¹³C NMR signal mismatch in a triazole derivative was resolved by identifying an unexpected tautomeric form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
